molecular formula C9H10FN B1453903 2-Cyclopropyl-4-fluoroaniline CAS No. 1250966-57-4

2-Cyclopropyl-4-fluoroaniline

Cat. No.: B1453903
CAS No.: 1250966-57-4
M. Wt: 151.18 g/mol
InChI Key: VYZFBDMDLZPLCQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-fluoroaniline is an organic compound with the molecular formula C9H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-fluoroaniline typically involves the reduction of 4-cyclopropyl-2-fluoro-1-nitrobenzene. One common method includes the use of powdered iron and ammonium chloride in a mixture of ethanol, tetrahydrofuran, and water under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

    Oxidation: Formation of corresponding nitro or nitroso compounds.

    Reduction: Formation of cyclopropyl-fluorobenzene.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-fluoroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of its use.

Comparison with Similar Compounds

  • 2-Cyclopropyl-4-chloroaniline
  • 2-Cyclopropyl-4-bromoaniline
  • 2-Cyclopropyl-4-iodoaniline

Comparison: 2-Cyclopropyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-cyclopropyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZFBDMDLZPLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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